In-Depth Technical Guide to the Physicochemical Characteristics of ¹⁸O-Labeled GlcNAc
In-Depth Technical Guide to the Physicochemical Characteristics of ¹⁸O-Labeled GlcNAc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of ¹⁸O-labeled N-acetyl-D-glucosamine (GlcNAc). While specific experimental data for the ¹⁸O-labeled variant is limited in publicly available literature, this guide extrapolates from the known properties of unlabeled GlcNAc and general principles of isotopic labeling to provide a robust resource for researchers.
Core Physicochemical Characteristics
The introduction of an ¹⁸O isotope into the GlcNAc molecule results in a predictable increase in its molecular weight. This mass shift is the fundamental feature exploited in mass spectrometry-based analyses. Other physicochemical properties are expected to be nearly identical to the unlabeled counterpart.
Data Presentation: Physicochemical Properties
| Property | Value (Unlabeled GlcNAc) | Expected Value/Characteristic (¹⁸O-Labeled GlcNAc) |
| Molecular Formula | C₈H₁₅NO₆ | C₈H₁₅N¹⁶O₅¹⁸O₁ (for single labeling) |
| Molecular Weight | ~221.21 g/mol [1][2] | ~223.21 g/mol (for single labeling) |
| Isotopic Enrichment | Not Applicable | Typically >95% (commercially available standards) |
| Appearance | White crystalline solid | White crystalline solid |
| Solubility in Water | 250 mg/mL (25%)[3] | Expected to be virtually identical to unlabeled GlcNAc |
| Solubility in PBS (pH 7.2) | ~5 mg/mL[4] | Expected to be virtually identical to unlabeled GlcNAc |
| Stability in Aqueous Solution | Stable under physiological conditions.[5] Hydrolysis of the glycosidic bond can occur under strongly acidic conditions. | The ¹⁸O-glycosidic bond is stable. The rate of hydrolysis under acidic conditions is not expected to differ significantly from the ¹⁶O-glycoside. |
| Melting Point | ~211 °C (decomposes)[6] | Expected to be virtually identical to unlabeled GlcNAc |
Note: The exact molecular weight will depend on the position and number of ¹⁸O labels. The values presented are for a single ¹⁸O substitution.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of ¹⁸O-labeled GlcNAc are not widely published. However, established methods for other isotopically labeled sugars can be readily adapted.
Synthesis of ¹⁸O-Labeled GlcNAc
The synthesis of ¹⁸O-labeled GlcNAc can be achieved through several methods, including enzymatic synthesis or chemical synthesis using ¹⁸O-labeled starting materials. One common approach involves the use of ¹⁸O-water (H₂¹⁸O) in a key reaction step. For example, enzymatic hydrolysis of a suitable precursor in the presence of H₂¹⁸O can introduce the isotope at a specific position.
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of ¹⁸O-labeled GlcNAc from a reaction mixture can be effectively performed using reversed-phase HPLC.
Protocol:
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Column: A C18 column is suitable for separating monosaccharides.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of a volatile acid like formic acid for MS compatibility) and an organic solvent (e.g., acetonitrile).
-
Detection: Refractive index (RI) detection is commonly used for carbohydrates. If the molecule is derivatized with a UV-active tag, a UV detector can be used.
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Fraction Collection: Fractions corresponding to the ¹⁸O-labeled GlcNAc peak are collected.
-
Verification: The purity and identity of the collected fractions should be confirmed by mass spectrometry and NMR.
Analysis by Mass Spectrometry
Mass spectrometry is the primary technique for analyzing ¹⁸O-labeled compounds, as it directly measures the mass difference imparted by the isotope.
Protocol:
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing carbohydrates.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended to accurately resolve the isotopic peaks.
-
Expected Fragmentation: In tandem MS (MS/MS), the fragmentation pattern of ¹⁸O-labeled GlcNAc is expected to be similar to its unlabeled counterpart. Key fragment ions will show a +2 Da mass shift if they retain the ¹⁸O label. The oxonium ion of GlcNAc (m/z 204.09 for unlabeled) would appear at m/z 206.09 if the ¹⁸O is on the sugar ring.
-
Isotopic Enrichment Calculation: The degree of ¹⁸O incorporation can be calculated from the relative intensities of the isotopic peaks in the mass spectrum.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the labeled compound.
Protocol:
-
¹H NMR: The ¹H NMR spectrum of ¹⁸O-labeled GlcNAc is expected to be very similar to that of unlabeled GlcNAc. Minor shifts in the protons attached to or near the ¹⁸O-labeled carbon may be observed.
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¹³C NMR: The ¹³C NMR spectrum will show a characteristic isotopic shift for the carbon atom directly bonded to the ¹⁸O atom. This can be used to confirm the position of the label. The BMRB database provides reference spectra for unlabeled N-Acetyl-D-glucosamine which can be used for comparison.[7]
Visualizations
Workflow for Synthesis and Purification of ¹⁸O-Labeled GlcNAc
Caption: Workflow for the synthesis and purification of ¹⁸O-labeled GlcNAc.
O-GlcNAc Cycling Signaling Pathway
The dynamic addition and removal of GlcNAc from proteins, known as O-GlcNAc cycling, is a key regulatory mechanism in many cellular processes.[8][9][10][11][12] This process is controlled by two highly conserved enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).[8][9][10]
Caption: The O-GlcNAc cycling pathway regulated by OGT and OGA.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spatial and temporal proteomics reveals the distinct distributions and dynamics of O-GlcNAcylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]
- 8. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 11. journals.biologists.com [journals.biologists.com]
- 12. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
